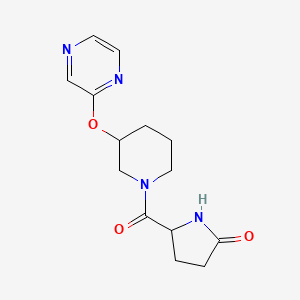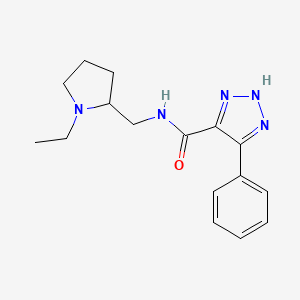
N-((1-ethylpyrrolidin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-((1-ethylpyrrolidin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide" is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This class of compounds is known for a wide range of biological activities.
Synthesis Analysis
- The synthesis of related triazole compounds involves multi-step processes using various starting materials. For example, the synthesis of some triazole derivatives was achieved using hydroxyphenylpropan and characterized by NMR, IR, MS spectra, and X-ray diffraction (Shen et al., 2013).
- Another synthesis method for a similar triazole compound utilized 4-chlorobenzenamine as the starting material and explored optimal reaction conditions for maximum yield (Kan, 2015).
Molecular Structure Analysis
- The molecular structure of triazole derivatives is characterized by intermolecular and intramolecular hydrogen bonding, which influences their stability and reactivity. X-ray diffraction crystallography is a common technique used for structure elucidation (Shen et al., 2013).
Chemical Reactions and Properties
- Triazole compounds can undergo various chemical reactions, including coupling and rearrangement reactions, to yield a variety of derivatives with different functional groups (L'abbé et al., 2010).
Physical Properties Analysis
- The physical properties, such as thermal stability and crystal packing of triazole compounds, can be characterized using techniques like differential scanning calorimetry (DSC) and single-crystal X-ray diffraction. For example, a nitrogen-rich energetic triazole compound exhibited high thermal stability (Qin et al., 2016).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential applications in various fields such as medicinal chemistry, are determined by the functional groups present in the triazole ring. For instance, benzamide derivatives of triazoles have been studied for their neuroleptic activity (Sumio et al., 1981).
科学的研究の応用
Synthesis and Chemical Properties
Research has demonstrated innovative methods for synthesizing compounds related to N-((1-ethylpyrrolidin-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, focusing on their potential as bioactive molecules. For example, novel synthesis approaches have been explored for pyrazolopyrimidines and pyrazolo[1,5-a]pyrimidine derivatives, showing significant promise in anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016; Hebishy et al., 2020). Another study focused on the synthesis of trans N-substituted pyrrolidine derivatives bearing 1,2,4-triazole ring, highlighting their significant biological activities and potential in clinical drugs (Prasad et al., 2021).
Biological Evaluation
Compounds structurally related to this compound have been synthesized and evaluated for various biological activities. For instance, certain triazenopyrazoles demonstrated increased survival time in mouse leukemia assays, suggesting potential antileukemic activity (Shealy & O'dell, 1971). Moreover, a series of benzamides designed as potential neuroleptics showed inhibitory effects on stereotyped behavior in rats, underscoring the therapeutic potential of these compounds in treating psychosis (Iwanami et al., 1981).
Antimicrobial and Antiviral Activities
Research has also explored the antimicrobial and antiviral activities of compounds related to this compound. For example, certain newly synthesized compounds were found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in treating infectious diseases (Hebishy et al., 2020). Another study demonstrated that Mannich bases derived from 1,2,4triazoles exhibited good antimicrobial activity, suggesting their use in addressing bacterial infections (Fandaklı et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-21-10-6-9-13(21)11-17-16(22)15-14(18-20-19-15)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,17,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKIJDRYQRSIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=NNN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)
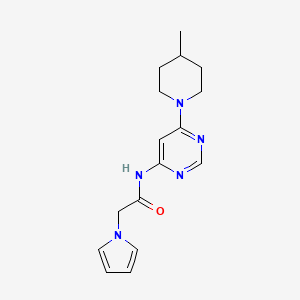
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2488538.png)
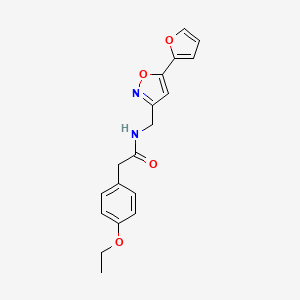
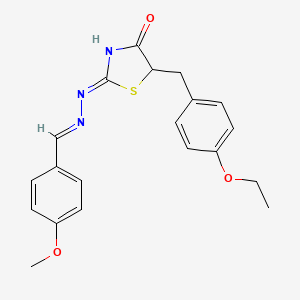
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2488542.png)
![N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide](/img/structure/B2488543.png)
![N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2488544.png)
![4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2488548.png)

![2-Chloro-N-[(3-cyclobutyl-1,2-oxazol-4-yl)methyl]propanamide](/img/structure/B2488552.png)
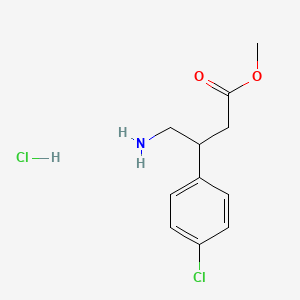
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide](/img/structure/B2488557.png)
